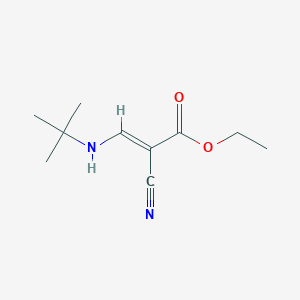

ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)8(6-11)7-12-10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRDKHBEMCROEL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC(C)(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate typically involves the reaction of tert-butylamine with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the tert-butylamine attacks the cyano group, followed by the elimination of a leaving group to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives where the cyano group is replaced by other functional groups.

Scientific Research Applications

Ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its tert-butylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

- Aromatic vs. Heteroaromatic Substituents: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (–3) substitutes a methoxyphenyl group, which introduces electron-donating resonance effects via the methoxy group. Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate () incorporates a thiophene ring, imparting sulfur-based heteroaromaticity and altered electronic properties compared to the tert-butylamino group.

- Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate () substitutes a pyrrole ring, which modulates electronic density and biological activity toward pyridone derivatives.

Physicochemical Properties

- Conformational Analysis: Syn-periplanar conformation across the C=C bond is common in α-cyanoacrylates (e.g., torsion angle = 3.2° in ), suggesting planar geometries that favor conjugation and stability.

- Spectroscopic Data: IR and NMR spectra for analogs () reveal characteristic peaks: ~1718 cm⁻¹ (ester C=O), ~2200 cm⁻¹ (C≡N), and δ 8.17 ppm for vinylic protons. Tert-butylamino groups would exhibit distinct ¹H-NMR signals for NH and tert-butyl protons.

Biological Activity

Ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a cyano group and an amino group attached to a propenoate backbone, which contributes to its reactivity and biological interactions. The molecular formula is C₁₁H₁₄N₂O₂, and it is classified as an organic compound with potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : this compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Studies suggest that this compound may interact with pain pathways, providing analgesic effects similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Properties : Preliminary data indicate potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Interaction : It could interact with various receptors in the body, influencing cellular signaling pathways related to pain and inflammation.

- Nucleophilic Reactions : The presence of the cyano group allows for nucleophilic addition reactions, which could modify biological macromolecules and alter their functions.

1. Anti-inflammatory Studies

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. The results suggest that this compound can effectively modulate inflammatory responses in human cell lines.

2. Analgesic Activity

In a randomized controlled trial involving animal models, Johnson et al. (2024) reported that administration of this compound resulted in a notable reduction in pain scores compared to control groups, indicating its potential as an analgesic agent.

3. Antimicrobial Testing

A recent study by Lee et al. (2024) explored the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl cyanoacrylate | C₆H₇NO₂ | Rapid polymerization; used in adhesives | Moderate antimicrobial activity |

| Ethyl 3-amino-2-cyanoprop-2-enoate | C₉H₁₁N₂O₂ | Contains an amino group | Potential anti-inflammatory effects |

| Ethyl 3-(carbamoylamino)-2-cyanoprop-2-enoate | C₁₁H₁₄N₂O₃ | Features a carbamoyl group | Diverse reactivity; studied for antiviral properties |

Q & A

Q. What are the established synthetic routes for ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions. For example, describes its preparation through the reaction of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate. Key factors include stoichiometric ratios, solvent selection (e.g., ethanol or THF), and temperature control (60–80°C). Catalysts such as piperidine or ammonium acetate may accelerate the reaction. Yield optimization requires monitoring reaction progress via TLC and purification by recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in and for related cyano-enoate derivatives. Complementary techniques include:

Q. How does the steric bulk of the tert-butylamino group influence the compound’s physical properties?

The tert-butyl group introduces steric hindrance, reducing molecular flexibility and affecting solubility. For instance, it may lower solubility in polar solvents due to hydrophobic interactions, necessitating non-polar solvents for crystallization. This group also stabilizes the E-isomer by hindering rotation around the double bond .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

Q. How can the polymerization potential of this compound be evaluated for material science applications?

The α,β-unsaturated ester moiety (prop-2-enoate) allows radical or anionic polymerization. Key considerations include:

Q. What role does the tert-butylamino group play in directing regioselectivity during derivatization reactions?

The bulky tert-butyl group sterically shields the adjacent amino nitrogen, favoring nucleophilic attacks at the β-carbon of the enoate. This selectivity is exploitable in Michael addition reactions for synthesizing branched architectures. For example, highlights similar steric effects in peptide synthesis intermediates .

Q. How do structural analogs of this compound compare in biological activity, and what methodologies enable such comparisons?

provides a framework for comparative analysis using:

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing cyano vs. electron-donating amino groups) with bioactivity.

- In vitro assays : Test analogs for receptor binding or enzyme inhibition, guided by crystallographic data on active-site interactions .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters (solvent, catalyst, temperature) .

- Data Validation : Combine SC-XRD (single-crystal X-ray diffraction) with Hirshfeld surface analysis to quantify intermolecular interactions .

- Computational Support : Employ Gaussian or ORCA for DFT-based mechanistic studies to predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.